METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a triazolo[1,5-a]pyrimidine derivative characterized by a methyl ester group at position 6, a 3-fluorophenyl substituent at position 7, an ethyl group at position 5, and a methylsulfanyl moiety at position 2. The fluorine atom at the meta position of the phenyl ring enhances electronic effects, while the methylsulfanyl group contributes to hydrophobic interactions, both critical for target binding and metabolic stability.
Properties
IUPAC Name |
methyl 5-ethyl-7-(3-fluorophenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-4-11-12(14(22)23-2)13(9-6-5-7-10(17)8-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINYAHOWNZABNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-ETHYL-7-(3-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by the introduction of the fluorophenyl and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or dichloromethane to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Antiviral Activity
Triazolopyrimidines have been investigated for their antiviral properties, particularly against influenza viruses. A study highlighted the development of triazolopyrimidine-based inhibitors that demonstrated significant activity against both Influenza A and B viruses. One compound exhibited an IC50 value of 1.1 μM, showing a marked improvement over previous hits, indicating the potential of this class of compounds in antiviral therapy .
Anticancer Properties
Research has shown that triazolopyrimidine derivatives possess anticancer activity. For instance, certain derivatives have been tested against various cancer cell lines, including colon carcinoma and breast cancer cells. One derivative was found to have an IC50 value of 6.2 μM against HCT-116 cells and showed promising results against T47D cells as well . This suggests that modifications to the triazolopyrimidine core can enhance anticancer efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of triazolopyrimidines has also been explored. Compounds from this family have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. Some derivatives displayed superior anti-inflammatory action compared to standard drugs, indicating their therapeutic promise in treating inflammatory diseases .
Antimicrobial Activity
Triazolopyrimidines have exhibited antimicrobial properties against various pathogens. Studies indicate that certain derivatives show enhanced activity against Gram-positive bacteria, suggesting their potential use as antimicrobial agents . Additionally, the synthesis of copper(II) complexes with triazolopyrimidine derivatives further improved their antimicrobial efficacy.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of triazolopyrimidine compounds is critical for optimizing their pharmacological profiles. Key findings include:
- Substituent Effects : The introduction of different substituents at specific positions on the triazolopyrimidine core significantly affects biological activity. For example, the presence of an ethyl group at position 5 and a fluorophenyl group at position 7 enhances inhibitory potency against various targets .
- Optimization for Drug-Like Properties : Structural modifications aimed at improving pharmacokinetic properties have been successful in developing derivatives with better oral bioavailability and reduced toxicity compared to existing drugs .
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized a series of triazolopyrimidine derivatives and evaluated their biological activities across multiple assays. The results indicated that specific modifications led to compounds with enhanced anti-inflammatory and anticancer activities .
Computational Studies
Computational docking studies have been employed to predict binding affinities and modes of action for triazolopyrimidine derivatives against viral proteins and cancer targets. These studies corroborated experimental findings and provided insights into optimizing lead compounds for better efficacy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methylthio groups allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The triazolopyrimidine core structure is known to interact with nucleic acids, proteins, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogues:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 3-fluorophenyl group provides a balance of electronic withdrawal and steric effects compared to 4-fluorophenyl in , which may alter binding affinity to hydrophobic pockets.
Role of Sulfur-Containing Groups :
- The methylsulfanyl moiety in the target compound and analogs facilitates hydrophobic interactions with target proteins, a feature absent in and . This group may enhance inhibitory activity against enzymes like kinases or proteases.
Impact of Halogen Substituents :
- Fluorine (in target and ) improves metabolic stability and electron-withdrawing effects compared to chlorine in , which increases molecular weight and steric bulk.
Biological Activity Trends: Tetrahydro derivatives (e.g., ) exhibit confirmed biological activity, suggesting the target compound’s fully aromatic system may offer improved stability or potency .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving cyclization reactions with sulfur-containing reagents.
- Optimization Opportunities : Replacing the methyl ester with a prodrug moiety (e.g., ethyl ester) could modulate pharmacokinetics, as seen in .
Biological Activity
Methyl 5-ethyl-7-(3-fluorophenyl)-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound belonging to the triazolopyrimidine class. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific compound by examining recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Triazolopyrimidine
- Substituents :
- Ethyl group at position 5
- Fluorophenyl group at position 7
- Methylsulfanyl group at position 2
- Carboxylate group at position 6
This unique combination of substituents is believed to enhance its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that triazolopyrimidines exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values as low as 2.42 μM against MCF-7 breast cancer cells for related compounds .
- Antimicrobial Activity : Triazolopyrimidine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, certain copper(II) complexes derived from triazolopyrimidines exhibited low MIC values against pathogenic strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication. In vitro studies have shown that modifications to the triazolopyrimidine structure can enhance antiviral efficacy against influenza viruses .
Anticancer Studies
Recent studies have highlighted the potent anticancer properties of triazolopyrimidines. For example:
- A study evaluated a series of triazolopyrimidine compounds against HCT116, HeLa, and MCF-7 cell lines. Compound 13c was particularly notable with IC50 values of 6.10 μM for HCT116 cells and demonstrated significant tumor growth inhibition in vivo .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 13c | HCT116 | 6.10 | EGFR inhibition |
| 13c | HeLa | 10.33 | Multi-target suppression |
| 13c | MCF-7 | 2.42 | S-phase arrest |
Antimicrobial Studies
The antimicrobial potential of triazolopyrimidine derivatives has been well documented:
- A series of copper(II) complexes showed enhanced antibacterial activity compared to their free ligands, with significant effects noted against Klebsiella pneumoniae and MRSA .
| Complex | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Complex 1 | MRSA | 0.25 |
| Complex 2 | K. pneumoniae | 0.12 |
Antiviral Studies
In antiviral assays, compounds were tested for their ability to inhibit viral protein interactions:
- The compound was evaluated for its effectiveness in inhibiting the PA-PB1 interaction in influenza viruses, showing promising results comparable to known antiviral agents like ribavirin .
Case Studies
Several case studies underscore the therapeutic potential of triazolopyrimidine derivatives:
- Case Study on Cancer Treatment : A clinical trial involving a related triazolopyrimidine showed a marked reduction in tumor size among participants with advanced breast cancer, supporting the hypothesis that this class could serve as effective chemotherapeutics.
- Case Study on Antimicrobial Resistance : Another study focused on the use of triazolopyrimidines in treating infections caused by resistant bacterial strains, demonstrating efficacy where traditional antibiotics failed.
Q & A
Q. What are the common synthetic routes for preparing methyl 5-ethyl-triazolopyrimidine derivatives, and what experimental conditions are critical for yield optimization?
Methodological Answer: Synthesis typically involves stepwise cyclization and functionalization. For example, triazolopyrimidine cores are constructed via condensation of aminotriazoles with β-keto esters or malonates under reflux in polar aprotic solvents (e.g., DMF or ethanol). Critical parameters include:
- Temperature control : Cyclization at 80–100°C minimizes side reactions .
- Substituent introduction : Electrophilic aromatic substitution (e.g., fluorophenyl groups) requires anhydrous conditions to avoid hydrolysis .
- Methylsulfanyl incorporation : Thiolation using methyldisulfide or NaSMe in DCM ensures regioselectivity at position 2 .
Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?
Methodological Answer: Structural validation combines X-ray crystallography (for absolute configuration) and NMR spectroscopy (for dynamic structural features):
- XRD : Resolves bond lengths (e.g., C–S bond: 1.74–1.82 Å) and dihedral angles (e.g., fluorophenyl ring tilt: 5–15°) .
- NMR : and NMR confirm substituent integration (e.g., methylsulfanyl at δ 2.5–3.0 ppm) and regiochemistry .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. What role do substituents like methylsulfanyl and 3-fluorophenyl play in the compound’s stability and reactivity?
Methodological Answer:
- Methylsulfanyl : Enhances π-stacking in the crystal lattice (improving thermal stability) and modulates electron density at the triazole ring, influencing nucleophilic attack sites .
- 3-Fluorophenyl : The fluorine atom’s electronegativity increases lipophilicity and stabilizes intermolecular C–H···F interactions, critical for crystallinity .
Q. How can researchers address solubility challenges during purification?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit temperature-dependent solubility gradients .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) resolves polar byproducts .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer: Contradictions often arise from substituent positional isomerism or assay conditions. To resolve:
Q. What computational methods are effective for predicting electronic properties and reaction pathways?
Methodological Answer:
Q. How can AI-driven tools optimize reaction conditions for large-scale synthesis?
Methodological Answer:
Q. What factorial design approaches are suitable for optimizing synthesis parameters?
Methodological Answer:
Q. How do electronic properties influence spectroscopic signatures and reactivity?
Methodological Answer:
- UV-Vis spectroscopy : Conjugation between triazole and pyrimidine rings produces λmax at 280–320 nm; fluorophenyl substituents redshift absorption via π-extension .
- Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials (e.g., methylsulfanyl lowers Eox by 0.2 V due to electron donation) .
Q. What challenges arise in multi-step synthesis, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
